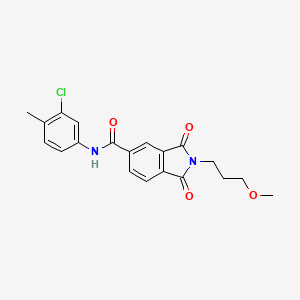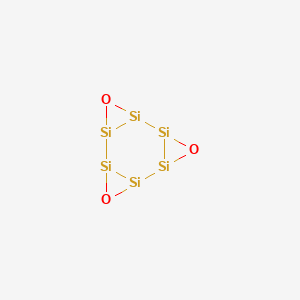![molecular formula C12H11N3O3S2 B14158407 N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide CAS No. 332390-02-0](/img/structure/B14158407.png)
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is a heterocyclic compound that incorporates both thiophene and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . The chemical structures are confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Wissenschaftliche Forschungsanwendungen
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it might interfere with signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Furan derivatives: These compounds share the furan ring and are known for their antimicrobial and anticancer properties.
Uniqueness
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is unique due to its combination of both thiophene and furan rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in research and industry .
Eigenschaften
CAS-Nummer |
332390-02-0 |
|---|---|
Molekularformel |
C12H11N3O3S2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H11N3O3S2/c16-10(7-8-3-2-6-20-8)14-15-12(19)13-11(17)9-4-1-5-18-9/h1-6H,7H2,(H,14,16)(H2,13,15,17,19) |
InChI-Schlüssel |
JEYWKRHTAATREP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Löslichkeit |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)
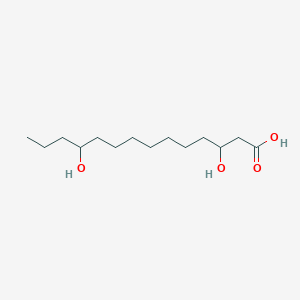

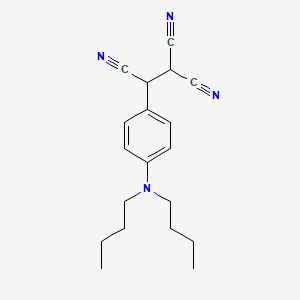
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
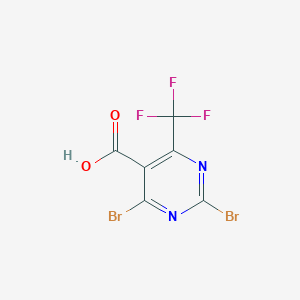
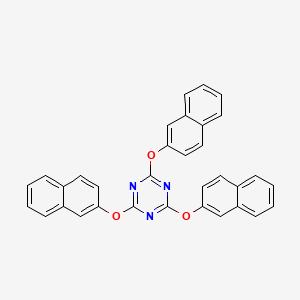
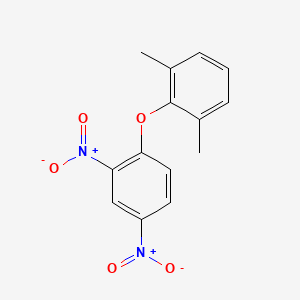
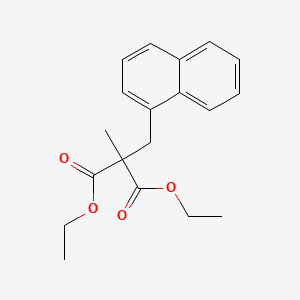
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)
